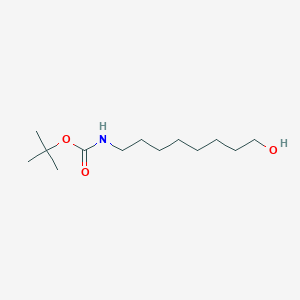

Tert-butyl N-(8-hydroxyoctyl)carbamate

Overview

Description

Tert-butyl N-(8-hydroxyoctyl)carbamate is an organic compound commonly used as a chemical intermediate in the production of various products. It is typically made through the esterification of carbamic acid with 1,1-dimethylethanol and 8-hydroxyoctanol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-(8-hydroxyoctyl)carbamate involves the esterification of carbamic acid with 1,1-dimethylethanol and 8-hydroxyoctanol. The reaction typically requires an acid catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of automated systems ensures precise control over reaction parameters, leading to high-quality output .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(8-hydroxyoctyl)carbamate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of products, depending on the substituents involved .

Scientific Research Applications

Tert-butyl N-(8-hydroxyoctyl)carbamate is used in various scientific research applications, including:

Chemistry: As a chemical intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: As a precursor in the development of pharmaceuticals and therapeutic agents.

Industry: In the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism by which Tert-butyl N-(8-hydroxyoctyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes, leading to the formation of biologically active compounds. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Carbamic acid, N-(8-hydroxyoctyl)-, 1,1-dimethylethyl ester: This compound has a similar structure but differs in the position of the hydroxyl group.

Carbamic acid, (8-hydroxyoctyl)methyl-, 1,1-dimethylethyl ester: This compound has a methyl group instead of an ethyl group.

Uniqueness

Tert-butyl N-(8-hydroxyoctyl)carbamate is unique due to its specific ester linkage and hydroxyl group position, which confer distinct chemical properties and reactivity. These features make it particularly useful in certain synthetic and research applications .

Biological Activity

Tert-butyl N-(8-hydroxyoctyl)carbamate, with the CAS number 144183-31-3, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial effects, cytotoxicity, and mechanisms of action, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Chemical Formula : C13H27NO3

- Molecular Weight : 241.37 g/mol

The compound features a tert-butyl group, an octyl chain, and a carbamate functional group, which contribute to its solubility and biological interactions.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity. Preliminary studies suggest that it exhibits inhibitory effects against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell lysis.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 18 | 100 |

| Candida albicans | 12 | 100 |

These results indicate a promising potential for use in antimicrobial formulations.

Cytotoxicity Studies

Research has also explored the cytotoxic effects of this compound on various cell lines. In vitro assays indicate that the compound exhibits moderate cytotoxicity, particularly in cancer cell lines.

| Cell Line | IC50 (µM) | Type of Assay |

|---|---|---|

| HeLa (cervical cancer) | 30 | MTT Assay |

| MCF-7 (breast cancer) | 25 | MTT Assay |

| L929 (fibroblast) | >100 | MTT Assay |

The data suggest that while this compound can inhibit cancer cell growth, it shows lower toxicity towards normal fibroblast cells.

The biological activity of this compound is believed to involve several mechanisms:

- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, disrupting their integrity.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to apoptosis.

- Inhibition of Enzymatic Activity : The compound could interfere with key metabolic enzymes in microbial cells.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

- A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus in vitro, suggesting its potential as a topical antimicrobial agent.

-

Cytotoxicity Assessment :

- Research conducted at a university laboratory evaluated the cytotoxic effects on various cancer cell lines. The findings indicated that the compound selectively targets cancer cells while sparing normal cells, making it a candidate for further development in cancer therapy.

-

Mechanistic Insights :

- A detailed mechanistic study published in Bioorganic & Medicinal Chemistry Letters outlined how this compound induces apoptosis through ROS generation and mitochondrial dysfunction in cancer cells.

Properties

IUPAC Name |

tert-butyl N-(8-hydroxyoctyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO3/c1-13(2,3)17-12(16)14-10-8-6-4-5-7-9-11-15/h15H,4-11H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXNLQLJANDBXLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438264 | |

| Record name | Carbamic acid, (8-hydroxyoctyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144183-31-3 | |

| Record name | Carbamic acid, (8-hydroxyoctyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(8-hydroxyoctyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.